molecular formula C18H14FNO4S B6245141 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate CAS No. 2411201-82-4

3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate

Cat. No.: B6245141
CAS No.: 2411201-82-4
M. Wt: 359.4
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Description

3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate is a chemical compound with a complex structure that includes a naphthalene ring substituted with a benzylcarbamoyl group and a fluoranesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of the benzylcarbamoyl group through a carbamoylation reaction. The final step involves the sulfonation of the naphthalene ring to introduce the fluoranesulfonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with modified substituents.

Scientific Research Applications

3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be employed in biochemical assays and as a probe for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate exerts its effects involves interactions with specific molecular targets. The benzylcarbamoyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The fluoranesulfonate group may enhance the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds such as 2-naphthol and 1-naphthylamine share the naphthalene core structure.

    Benzylcarbamoyl derivatives: Compounds like benzylcarbamoyl chloride and benzylcarbamoyl fluoride have similar functional groups.

    Fluoranesulfonate derivatives: Compounds such as fluoranesulfonic acid and its salts are related in terms of the sulfonate group.

Uniqueness

3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2411201-82-4

Molecular Formula

C18H14FNO4S

Molecular Weight

359.4

Purity

95

Origin of Product

United States

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